

in vivo stability of TCO-PEG1-Val-Cit-PABC-OH vs other linkers

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A Comparative Guide to the In Vivo Stability of **TCO-PEG1-Val-Cit-PABC-OH** and Other ADC Linkers

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). The linker's stability in systemic circulation is paramount to ensure that the cytotoxic payload is delivered specifically to the target tumor cells, minimizing off-target toxicity. This guide provides an objective comparison of the in vivo stability of the **TCO-PEG1-Val-Cit-PABC-OH** linker with other commonly used linkers, supported by experimental data.

The **TCO-PEG1-Val-Cit-PABC-OH** linker combines several key features: a Trans-Cyclooctene (TCO) group for bioorthogonal antibody conjugation via click chemistry, a short polyethylene glycol (PEG1) spacer to enhance solubility, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl alcohol (PABC) self-immolative spacer.[1][2] The Val-Cit-PABC system is designed for selective payload release within the lysosomal compartment of cancer cells.[3]

In Vivo Stability Profile of Val-Cit-PABC Containing Linkers

The Val-Cit-PABC linker is a widely adopted, cleavable linker system utilized in several FDA-approved ADCs.[4][5] Its stability is contingent on its resistance to premature cleavage in the bloodstream before the ADC reaches the target tumor cell.



Challenges in Preclinical Models

A significant body of research highlights the instability of Val-Cit-PABC linkers in rodent plasma, particularly in mice and rats.[6][7][8][9] This instability is primarily attributed to the enzymatic activity of carboxylesterase 1c (Ces1c), which cleaves the linker, leading to premature payload release.[10][6][7][8][9] This phenomenon complicates the preclinical evaluation of ADCs employing this linker in murine models, potentially leading to an underestimation of their therapeutic index.[8]

Stability in Human Plasma

In contrast to rodent plasma, Val-Cit-PABC linkers generally exhibit greater stability in human and primate plasma.[11] However, they are not completely inert. Studies have shown that human neutrophil elastase can also cleave the Val-Cit linker, which is believed to contribute to off-target toxicities such as myelosuppression.[12]

Comparison with Other Linker Technologies

The in vivo stability of **TCO-PEG1-Val-Cit-PABC-OH** is best understood in the context of alternative linker strategies.

Non-Cleavable Linkers

Non-cleavable linkers, such as those based on maleimidocaproyl (mc), offer enhanced plasma stability as they lack a specific cleavage site and release the payload only after lysosomal degradation of the antibody.[3] This often results in a wider therapeutic window in preclinical models.[4] However, the resulting payload-linker-amino acid catabolite must retain cytotoxic activity.

Alternative Cleavable Linkers

To address the stability issues of Val-Cit-PABC, several alternative cleavable linkers have been developed:

Glutamic Acid-Val-Cit (EVCit) Linkers: The addition of a polar glutamic acid residue at the P3
position of the dipeptide has been shown to significantly enhance stability in mouse plasma
without compromising cathepsin B-mediated cleavage.[11]



- Tandem-Cleavage Linkers: These linkers incorporate a protective group, such as β-glucuronide, that sterically hinders the Val-Cit dipeptide from premature cleavage in circulation.[4][5] Upon internalization into the lysosome, the protective group is cleaved, exposing the Val-Cit linker for subsequent enzymatic cleavage and payload release.[4][5]
- Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) Linkers: This novel class of linkers has demonstrated high stability in both mouse and human plasma, offering a promising alternative to Val-Cit-PABC.[6][7][9]

Quantitative Data on Linker Stability

The following tables summarize quantitative data from various studies comparing the stability of different ADC linkers.

Table 1: In Vitro Plasma Stability of Different ADC Linkers



| Linker Type | Species | Incubation Time | % Intact ADC Remaining | Reference |
|--|-------------------------|--------------------|--|-----------|
| Val-Cit-PABC | Mouse | 4.5 days | Variable, significant cleavage observed | [8] |
| Val-Cit-PABC | Human | 28 days | No significant degradation | [11] |
| EVCit-PABC | Mouse | Not specified | High stability | [11] |
| OHPAS | Mouse | Not specified | Stable | [6][9] |
| OHPAS | Human (IgG depleted) | Not specified | Stable | [6][9] |
| Tandem- Cleavage (Glucuronide- Val-Cit) | Rat | 7 days | >80% | [4] |
| Mono-cleavage (Val-Cit) | Rat | 7 days | <20% | [4] |

Table 2: In Vivo Stability of Different ADC Linkers in Rodents



| Linker Type | Animal Model | Time Point | Measureme nt | Result | Reference |
|--|-----------------|----------------------|---|---------------------------|-----------|
| Val-Cit-PABC | Mouse | Multiple time points | Plasma concentration of conjugated payload | Rapid clearance | [6][9] |
| OHPAS | Mouse | Multiple time points | Plasma concentration of conjugated payload | Low clearance | [6][9] |
| Tandem- Cleavage (Glucuronide- Val-Cit) | Rat | Day 12 | Total ADC (conjugated payload) | Remained mostly intact | [4] |
| Mono- cleavage (Val-Cit) | Rat | Day 12 | Total ADC (conjugated payload) | Rapid payload loss | [4] |

Experimental Protocols

The stability of ADC linkers is assessed through various in vitro and in vivo assays.

In Vitro Plasma Stability Assay

- Incubation: The ADC is incubated in plasma (e.g., mouse, rat, or human) at 37°C for a specified period.
- Sampling: Aliquots are taken at different time points.
- Analysis: The percentage of intact ADC is quantified using methods such as:
 - Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antibody-conjugated drug.[4][13][14]



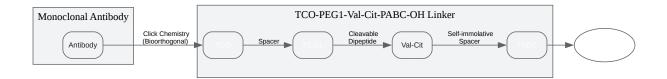
- Liquid Chromatography-Mass Spectrometry (LC-MS): To detect and characterize the ADC and any released payload or metabolites.[15]
- Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different drug-to-antibody ratios (DAR).

In Vivo Pharmacokinetic Study

- Administration: The ADC is administered intravenously to animals (typically mice or rats).
- Blood Sampling: Blood samples are collected at various time points post-administration.
- Plasma Separation: Plasma is isolated from the blood samples.
- Quantification: The concentrations of total antibody, conjugated antibody (ADC), and free
 payload in the plasma are determined using validated bioanalytical methods like ELISA and
 LC-MS/MS.[13][14][16]

Visualizing ADC Structure and Linker Cleavage

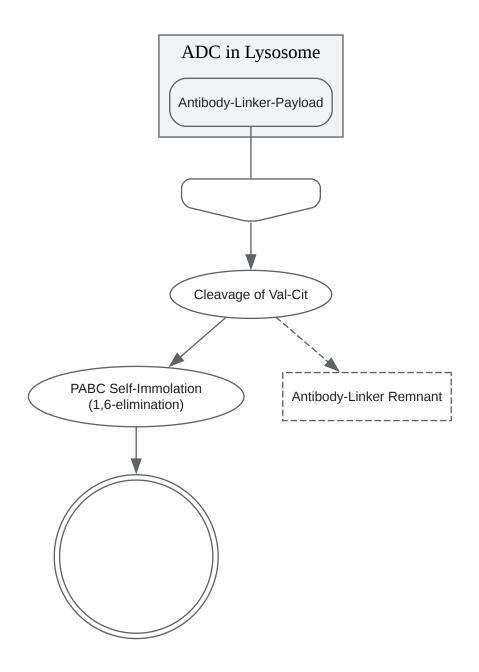
The following diagrams illustrate the general structure of an ADC with a **TCO-PEG1-Val-Cit-PABC-OH** linker and the mechanism of payload release.



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Caption: General structure of an ADC with the TCO-PEG1-Val-Cit-PABC-OH linker.





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Caption: Intracellular cleavage pathway of the Val-Cit-PABC linker.

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